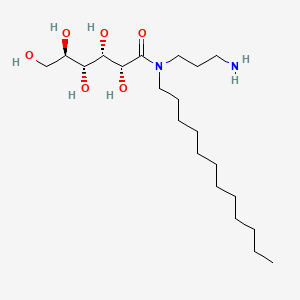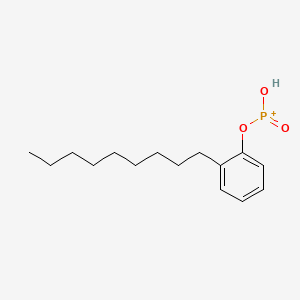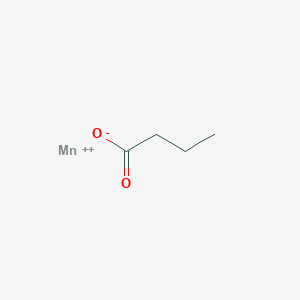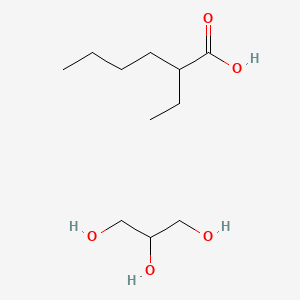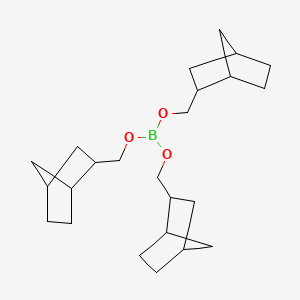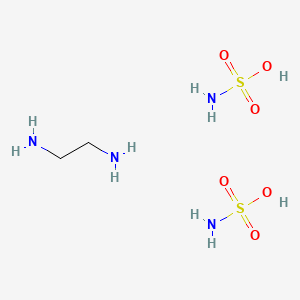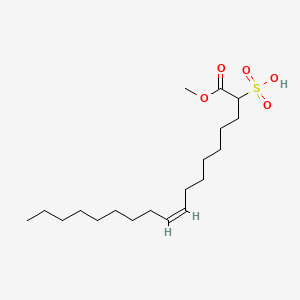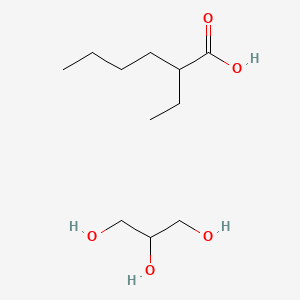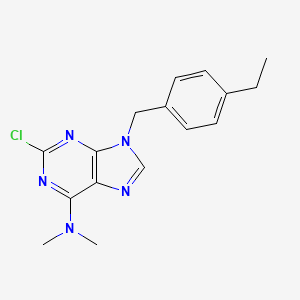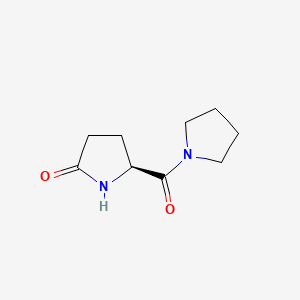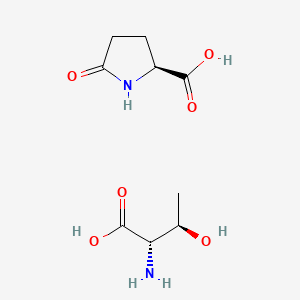
Titanium(4+) 2,2',2''-nitrilotrisethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid that is soluble in common organic solvents such as dichloromethane, dimethyl sulfoxide, and acetonitrile . This compound is widely used in organic synthesis, particularly in the formation of ester bonds and as a catalyst in cyclization reactions involving carbon dioxide and olefins .
Vorbereitungsmethoden
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate can be synthesized through the reaction of titanium(IV) acetate with triethanolamine. The reaction typically involves mixing titanium(IV) acetate and triethanolamine under controlled conditions to produce the desired compound . The reaction is relatively straightforward and can be carried out in a laboratory setting. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with oxidizing agents to form titanium dioxide and other oxidation products . In reduction reactions, it can be reduced to lower oxidation states of titanium. Substitution reactions often involve the replacement of the nitrilotrisethanolate ligand with other ligands, leading to the formation of different titanium complexes .
Wissenschaftliche Forschungsanwendungen
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, including esterification and cyclization reactions . In industry, it is used in the production of coatings, adhesives, and as a precursor for the synthesis of other titanium-based materials .
Wirkmechanismus
The mechanism of action of titanium(4+) 2,2’,2’'-nitrilotrisethanolate involves its ability to form stable complexes with various substrates. The compound can coordinate with different ligands through its titanium center, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the titanium center can activate substrates, making them more reactive and promoting the desired chemical transformation .
Vergleich Mit ähnlichen Verbindungen
Titanium(4+) 2,2’,2’‘-nitrilotrisethanolate can be compared with other similar compounds such as titanium(IV) isopropoxide, titanium(IV) butoxide, and titanium(IV) ethoxide. These compounds share similar properties and applications but differ in their ligand structures and reactivity. Titanium(4+) 2,2’,2’'-nitrilotrisethanolate is unique in its ability to form stable complexes with nitrilotrisethanol ligands, making it particularly useful in specific catalytic and synthetic applications .
Similar compounds include:
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Each of these compounds has its own unique properties and applications, but titanium(4+) 2,2’,2’'-nitrilotrisethanolate stands out due to its specific ligand structure and reactivity .
Eigenschaften
CAS-Nummer |
37481-13-3 |
|---|---|
Molekularformel |
C24H48N4O12Ti3 |
Molekulargewicht |
728.3 g/mol |
IUPAC-Name |
2-[bis(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/4C6H12NO3.3Ti/c4*8-4-1-7(2-5-9)3-6-10;;;/h4*1-6H2;;;/q4*-3;3*+4 |
InChI-Schlüssel |
DOJHSAKTDYSNNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].[Ti+4].[Ti+4].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


